

# Application Notes and Protocols for Bacterial Two-Hybrid Assay: SepF-FtsZ Interaction

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The interaction between the septal protein F (SepF) and the tubulin homolog FtsZ is a crucial aspect of bacterial cell division. FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome, the machinery responsible for cytokinesis. SepF is known to interact with FtsZ, promoting its bundling and anchoring the Z-ring to the cytoplasmic membrane. Understanding the molecular details of this interaction is paramount for elucidating the mechanisms of bacterial cell division and for the development of novel antimicrobial agents that target this essential process.

The Bacterial Adenylate Cyclase-Based Two-Hybrid (BACTH) system is a powerful and widely used genetic tool to study protein-protein interactions in vivo. This system is particularly well-suited for investigating interactions between bacterial proteins in their native cellular context. This document provides a detailed protocol for performing a BACTH assay to investigate the interaction between SepF and FtsZ.

# **Principle of the BACTH System**

The BACTH system is based on the reconstitution of the catalytic activity of adenylate cyclase (CyaA) from Bordetella pertussis in an Escherichia coli strain deficient in its own adenylate cyclase (cya<sup>-</sup>). The CyaA catalytic domain is split into two non-functional fragments, T18 and T25. The two proteins of interest, in this case, SepF and FtsZ, are genetically fused to these



fragments. If SepF and FtsZ interact, they bring the T18 and T25 fragments into close proximity, leading to the functional reconstitution of adenylate cyclase. The restored enzyme activity results in the synthesis of cyclic AMP (cAMP). In the E. coli reporter strain, cAMP binds to the Catabolite Activator Protein (CAP), and the cAMP-CAP complex activates the transcription of catabolic operons, such as the lactose (lac) and maltose (mal) operons. This transcriptional activation can be easily detected, either qualitatively on indicator plates or quantitatively by measuring the activity of a reporter enzyme, such as  $\beta$ -galactosidase (encoded by the lacZ gene).

# **Materials and Reagents**

#### Bacterial Strains and Plasmids:

- Reporter Strain: E. coli BTH101 (F<sup>-</sup>, cya-99, araD139, galE15, galK16, rpsL1(Str<sup>r</sup>), hsdR2, mcrA1, mcrB1)
- Plasmids:
  - pKT25: Low-copy-number plasmid for creating fusions to the C-terminus of the T25 fragment (confers Kanamycin resistance).
  - pUT18C: High-copy-number plasmid for creating fusions to the C-terminus of the T18 fragment (confers Ampicillin resistance).
  - pKT25-zip & pUT18C-zip: Positive control plasmids expressing T25 and T18 fused to a leucine zipper motif, which is known to dimerize.
  - Empty pKT25 and pUT18C vectors: For use as negative controls.

#### Media and Reagents:

- Luria-Bertani (LB) broth and agar
- MacConkey agar base supplemented with 1% maltose
- LB agar supplemented with X-Gal (40 μg/mL) and IPTG (0.5 mM)
- Kanamycin (50 μg/mL)



- Ampicillin (100 μg/mL)
- SOC medium
- Z-buffer (for β-galactosidase assay)
- ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)
- 1 M Na₂CO₃
- Chloroform
- 0.1% SDS
- Competent cell preparation reagents (e.g., CaCl<sub>2</sub>)
- DNA manipulation enzymes (restriction enzymes, ligase) and buffers
- · PCR reagents

# **Experimental Protocols**

# Part 1: Construction of Expression Plasmids

- Gene Amplification: Amplify the coding sequences of sepF and ftsZ from the bacterial species of interest using PCR. Design primers to introduce appropriate restriction sites for cloning into the BACTH vectors (e.g., BamHI and EcoRI). It is advisable to clone the genes in-frame with the T18 and T25 fragments. Both N- and C-terminal fusions should be considered, as the orientation of the fusion can impact the interaction.
- Vector and Insert Preparation: Digest the pKT25 and pUT18C vectors and the PCR-amplified sepF and ftsZ genes with the chosen restriction enzymes. Purify the digested vector and insert fragments.
- Ligation and Transformation: Ligate the digested sepF and ftsZ genes into the corresponding pKT25 and pUT18C vectors to generate the following constructs:
  - pKT25-SepF



- o pUT18C-FtsZ
- It is also recommended to create the reciprocal constructs (pKT25-FtsZ and pUT18C-SepF) to test both fusion orientations.
- Transformation and Verification: Transform the ligation products into a suitable E. coli cloning strain (e.g., DH5α). Select transformants on LB agar plates containing the appropriate antibiotics. Verify the correct insertion and orientation of the genes by colony PCR, restriction digestion, and DNA sequencing.

# Part 2: Bacterial Two-Hybrid Assay

- Co-transformation: Co-transform the E. coli BTH101 reporter strain with pairs of plasmids:
  - Test Interaction: pKT25-SepF and pUT18C-FtsZ
  - Positive Control: pKT25-zip and pUT18C-zip
  - Negative Controls:
    - pKT25-SepF and empty pUT18C
    - Empty pKT25 and pUT18C-FtsZ
    - Empty pKT25 and empty pUT18C
- Plating for Qualitative Analysis: Plate the co-transformants on two types of indicator plates containing Kanamycin and Ampicillin:
  - MacConkey-Maltose Agar: An interaction will lead to maltose fermentation, resulting in red colonies.
  - LB-X-Gal-IPTG Agar: An interaction will lead to β-galactosidase production, resulting in blue colonies.
- Incubation: Incubate the plates at 30°C for 24-48 hours. The lower temperature often enhances the stability of the fusion proteins and the interaction.



Qualitative Assessment: Observe the color of the colonies. The appearance of red colonies
on MacConkey-Maltose plates and blue colonies on LB-X-Gal-IPTG plates for the test
interaction, similar to the positive control, indicates a positive interaction between SepF and
FtsZ. The negative controls should yield white or pale-colored colonies.[1]

# Part 3: Quantitative β-Galactosidase Assay (Miller Assay)

This assay provides a quantitative measure of the strength of the protein-protein interaction.

- Culture Preparation: Inoculate single colonies from the co-transformation plates into 5 mL of LB broth containing Kanamycin, Ampicillin, and 0.5 mM IPTG. Grow the cultures overnight at 30°C with shaking.
- Sub-culturing: The next day, dilute the overnight cultures into fresh LB medium with the same supplements to an OD<sub>600</sub> of ~0.1. Grow the cultures at 30°C with shaking until they reach an OD<sub>600</sub> of 0.3-0.5.
- Cell Lysis:
  - Transfer 1 mL of each culture to a microfuge tube and record the exact OD600.
  - $\circ$  Add 20 µL of chloroform and 10 µL of 0.1% SDS to each tube.
  - Vortex for 10 seconds to lyse the cells.
- Enzymatic Reaction:
  - Add 700 μL of Z-buffer to each tube.
  - Pre-warm the tubes at 28°C for 5 minutes.
  - Start the reaction by adding 200 μL of ONPG solution (4 mg/mL).
  - Start a timer immediately.
- Stopping the Reaction: When a yellow color develops, stop the reaction by adding 500 μL of 1 M Na<sub>2</sub>CO<sub>3</sub>. Record the reaction time. The reaction time should be consistent for all



samples being compared.

- Measurement: Centrifuge the tubes to pellet the cell debris. Measure the absorbance of the supernatant at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering by cell debris).
- Calculation of Miller Units: Calculate the β-galactosidase activity in Miller units using the following formula:

Miller Units =  $1000 \times [(OD_{420} - 1.75 \times OD_{550}) / (Time (min) \times Volume (mL) \times OD_{600})]$ 

- Time: Reaction time in minutes.
- Volume: Volume of culture used in the assay in mL (in this protocol, 1 mL).
- OD<sub>600</sub>: Absorbance of the culture at 600 nm before lysis.

## **Data Presentation**

The quantitative data from the  $\beta$ -galactosidase assay should be summarized in a table for easy comparison. The results should be presented as the mean of at least three independent experiments with standard deviations.

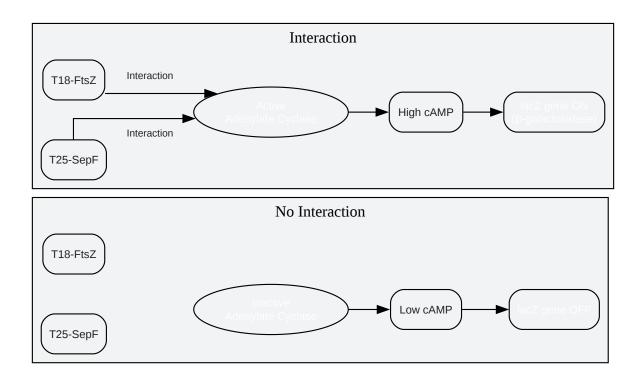
Table 1: Representative Quantitative Analysis of SepF-FtsZ Interaction using BACTH Assay

T25 Fusion	T18 Fusion	Average β- Galactosidase Activity (Miller Units) ± SD	Interaction
T25-SepF	T18-FtsZ	1500 ± 120	+++
T25-zip	T18-zip	2500 ± 200	++++ (Positive Control)
T25-SepF	Empty T18	80 ± 15	- (Negative Control)
Empty T25	T18-FtsZ	95 ± 20	- (Negative Control)
Empty T25	Empty T18	75 ± 10	- (Negative Control)



Note: The Miller unit values presented in this table are illustrative examples of what might be expected from a BACTH experiment and are not from a specific publication on the SepF-FtsZ interaction. The strength of the interaction is qualitatively indicated by the number of '+' signs.

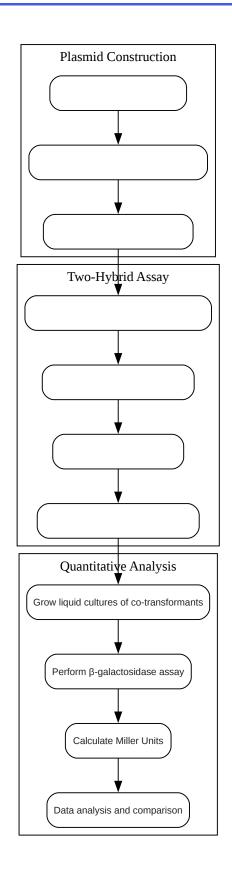
## **Visualizations**



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Caption: Principle of the Bacterial Two-Hybrid Assay for SepF-FtsZ.





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Caption: Experimental Workflow for the SepF-FtsZ B2H Assay.



## **Troubleshooting**

- High background in negative controls: This could be due to self-activation by one of the
  fusion proteins. Test each fusion protein with the corresponding empty vector to identify the
  source of the background. Using a lower copy number vector or reducing the IPTG
  concentration may help.
- No interaction observed for the positive control: Ensure the competency of the BTH101 cells and the integrity of the control plasmids. Verify the incubation conditions.
- No interaction observed for the test proteins: The fusion of the T18/T25 fragments might be sterically hindering the interaction. Try cloning the genes in the alternative N-terminal fusion vectors. Also, confirm the expression of the fusion proteins by Western blotting.
- High variability in quantitative results: Ensure consistent growth phases of the bacterial cultures and precise timing of the β-galactosidase assay steps. Perform multiple biological and technical replicates.

## Conclusion

The bacterial two-hybrid assay is a robust and efficient method for detecting and characterizing the interaction between SepF and FtsZ in vivo. The detailed protocol provided here, along with guidelines for data interpretation and troubleshooting, will enable researchers to effectively apply this technique. The insights gained from such studies are crucial for advancing our understanding of bacterial cell division and can aid in the discovery of novel antibacterial therapeutics.

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## References

• 1. researchgate.net [researchgate.net]



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